4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine
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Overview
Description
4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine is a heterocyclic compound that features a morpholine ring attached to a pyridine ring substituted with methyl and nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine typically involves the cycloaddition of 2-substituted 3,5-dinitropyridines with morpholine. One common method is the dearomative (3+2) cycloaddition reaction, where 2-substituted 3,5-dinitropyridines react with N-methyl azomethine ylide under specific conditions to form the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine can undergo various chemical reactions, including:
Oxidation: The nitro groups can be reduced to amino groups under specific conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo nucleophilic substitution reactions, where the nitro groups can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Used in the synthesis of dyes, agrochemicals, and polymers.
Mechanism of Action
The mechanism of action of 4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with biological molecules, leading to various biological effects. The morpholine ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitropyridine: Similar structure but lacks the morpholine ring.
6-Methyl-3,5-dinitropyridine: Similar structure but lacks the morpholine ring.
4-(3,5-Dinitropyridin-2-yl)morpholine: Similar structure but lacks the methyl group.
Uniqueness
4-(6-Methyl-3,5-dinitropyridin-2-yl)morpholine is unique due to the presence of both the morpholine ring and the methyl group on the pyridine ring. This combination of functional groups provides distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
4-(6-methyl-3,5-dinitropyridin-2-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O5/c1-7-8(13(15)16)6-9(14(17)18)10(11-7)12-2-4-19-5-3-12/h6H,2-5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTKZJCAFUJMHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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